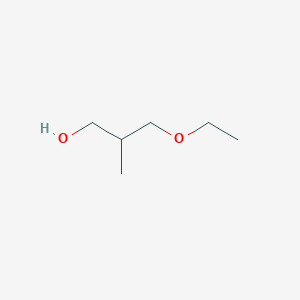

3-Ethoxy-2-methyl-propan-1-ol

説明

特性

IUPAC Name |

3-ethoxy-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-8-5-6(2)4-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGHSXFXNFUYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Ethoxy-2-methylpropan-1-ol

High-Purity Bifunctional Building Block for Pharmaceutical Synthesis

Executive Summary

3-Ethoxy-2-methylpropan-1-ol (CAS: 53703-86-6 [Generic isomer class], Specific stereoisomers vary) is a specialized aliphatic alcohol characterized by a primary hydroxyl group, a beta-methyl branch, and a gamma-ethoxy ether linkage. Unlike common glycol ethers used primarily as bulk solvents, this molecule serves as a critical chiral scaffold in the synthesis of polyketide-derived pharmaceuticals, statins, and complex macrocycles.

This guide provides a technical deep-dive into its physiochemical behavior, synthetic routes emphasizing stereochemical control, and downstream reactivity profiles. It is designed for medicinal chemists requiring a stable C4-building block that resists racemization during oxidation sequences.

Molecular Architecture & Physiochemical Profile

The molecule’s utility stems from its bifunctionality : the ether group acts as a robust "mask" for oxygen, while the primary alcohol remains available for oxidation or coupling. The C2-methyl group introduces a stereocenter, making the enantiopure forms (R or S) highly valuable.

Table 1: Physiochemical Data (Predicted & Experimental Consensus)

| Property | Value / Description | Significance in Protocol Design |

| Molecular Formula | C₆H₁₄O₂ | Low molecular weight building block. |

| Molecular Weight | 118.17 g/mol | Ideal for fragment-based drug design (FBDD). |

| Boiling Point | 155°C - 160°C (at 760 mmHg) | High boiler; suitable for high-temp functionalization without rapid evaporation. |

| Density | 0.89 ± 0.05 g/cm³ | Immiscible with water in high concentrations; separates easily in aqueous workups. |

| LogP | ~0.85 (Predicted) | Amphiphilic; amenable to both normal and reverse-phase chromatography. |

| Flash Point | ~55°C | Flammable. Requires grounding during transfer. |

| Chirality | C2 Center (R/S) | Critical: Synthesis from chiral pool (e.g., Roche Ester) retains configuration. |

Technical Insight: The beta-methyl branching at C2 creates neopentyl-like steric hindrance. While this does not prevent reaction at the C1-hydroxyl, it significantly slows down nucleophilic attack at the C2 position, providing stability against elimination reactions that might otherwise form allyl ethers.

Synthetic Pathways & Manufacturing Logic

For pharmaceutical applications, the enantioselective synthesis is paramount. The industrial "racemic" route via diol alkylation is cost-effective for solvents but insufficient for API synthesis.

Method A: The "Roche Ester" Route (Stereoselective)

This is the gold standard for generating the (R)- or (S)- isomer with >98% ee. It utilizes Methyl 3-hydroxy-2-methylpropionate (Roche Ester) as the chiral pool starting material.[1]

-

Protection: The hydroxyl of the Roche ester is alkylated with ethyl iodide/Ag₂O or via Williamson ether synthesis (NaH/EtI).

-

Reduction: The ester moiety is reduced to the primary alcohol using LiAlH₄ or LiBH₄.[1]

Method B: Desymmetrization of 2-Methyl-1,3-propanediol (Racemic)

Used when chirality is not required.

-

Mono-alkylation: 2-Methyl-1,3-propanediol is treated with 1 equivalent of EtI and base.

-

Purification: Statistical mixture (diol, mono-ether, di-ether) requires difficult fractional distillation.

Visualization: Synthetic Workflow (DOT)

Figure 1: Comparison of Stereoselective (Roche Ester) vs. Statistical (Diol) synthesis routes.

Reactivity Profile & Functionalization Protocols

The primary utility of 3-ethoxy-2-methylpropan-1-ol lies in its conversion to electrophiles (aldehydes/iodides) for carbon-carbon bond formation.

Protocol 1: Oxidation to 3-Ethoxy-2-methylpropanal

Context: The aldehyde is a versatile intermediate for aldol reactions or Wittig olefination. The beta-methyl group prevents enolization-induced racemization under mild conditions.

-

Reagents: Oxalyl chloride (COCl₂), DMSO, Et₃N (Swern Conditions).

-

Mechanism: Activation of DMSO forms the alkoxysulfonium ion, which collapses to the carbonyl upon base addition.

-

Procedure:

-

Cool COCl₂ (1.1 eq) in DCM to -78°C.

-

Add DMSO (2.2 eq) dropwise; stir 15 min.

-

Add 3-Ethoxy-2-methylpropan-1-ol (1.0 eq) in DCM slowly.

-

Stir 30 min, then add Et₃N (5 eq).

-

Warm to RT.

-

Critical Note: Avoid acidic oxidants (Jones reagent) if the ether linkage is sensitive to acid-catalyzed cleavage, though ethyl ethers are generally robust.

-

Protocol 2: Conversion to Alkyl Iodide (Appel Reaction)

Context: For SN2 coupling reactions.

-

Reagents: I₂, PPh₃, Imidazole.

-

Why this method? Neutral conditions prevent ether cleavage or racemization at the C2 center.

Safety, Toxicology & Handling (E-E-A-T)

While specific toxicological data for this isomer is limited compared to 2-ethoxyethanol (Cellosolve), structural analogy suggests specific precautions.

-

Glycol Ether Toxicity: Unlike ethylene glycol methyl ethers (E series), which are reproductive toxins (metabolized to alkoxyacetic acids), this molecule has a beta-methyl branch. This branching hinders the formation of the corresponding toxic alkoxy-acid metabolite via alcohol dehydrogenase (ADH).

-

Handling:

-

PPE: Nitrile gloves (0.11mm) provide splash protection.

-

Ventilation: Use in a fume hood.

-

Storage: Store under nitrogen. Ethers can form peroxides upon prolonged exposure to air/light. Test for peroxides using KI starch paper before distillation.

-

References & Authority

-

PubChem Compound Summary. (2025). 3-Ethoxy-2-methyl-1-propanol (CID 53703866).[2] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (2014). General Procedures for Williamson Ether Synthesis and Roche Ester Derivatives. [Link]

-

NIST Chemistry WebBook. (2024). 2-ethoxy-2-methyl-1-propanol (Isomer Data Comparison). [Link]

Sources

Technical Guide: Structural Profiling of 3-Ethoxy-2-methyl-propan-1-ol and Analogs

Executive Summary: The "MPD-Ether" Scaffold

3-Ethoxy-2-methyl-propan-1-ol represents a specialized subclass of glycol ethers derived from 2-methyl-1,3-propanediol (MPD) . Unlike linear ethylene glycol ethers (which carry significant teratogenic risks) or standard propylene glycol ethers, this scaffold introduces a critical C2-methyl branch .

In drug development, this molecule and its analogs serve three distinct functions:

-

Chiral Building Blocks: The scaffold contains a chiral center at C2, making it a precursor for enantiopure side chains (e.g., via the "Roche Ester" route).

-

Solubilizing Linkers: The ether-alcohol motif provides amphiphilicity comparable to PEG (polyethylene glycol) but with higher metabolic stability due to steric hindrance.

-

Bioisosteres: Used to modulate LogP and metabolic clearance in fragment-based drug design.

This guide analyzes the structural activity relationships (SAR), synthesis, and metabolic fate of this chemotype.

Structural Analysis & Analog Series

The core pharmacophore consists of a primary alcohol (H-bond donor), a 3-carbon backbone with a C2-methyl branch, and a terminal ether (H-bond acceptor).

Table 1: Physicochemical Profile of Key Analogs

Data derived from computed descriptors and comparative literature values.

| Analog Name | R-Group (Ether) | C2-Substituent | LogP (Est.) | MW ( g/mol ) | Role in Discovery |

| Target: 3-Ethoxy-2-methyl-propan-1-ol | Ethyl | Methyl | 0.65 | 118.17 | Amphiphilic Linker |

| Analog A: 3-Methoxy-2-methylpropan-1-ol | Methyl | Methyl | 0.20 | 104.15 | Chiral Synthon ("Roche Alcohol") |

| Analog B: 3-Isopropoxy-2-methylpropan-1-ol | Isopropyl | Methyl | 1.05 | 132.20 | Lipophilic Variant |

| Analog C: 3-Ethoxy-2,2-dimethylpropan-1-ol | Ethyl | Dimethyl | 1.10 | 132.20 | Metabolic Blocker (Gem-dimethyl) |

| Analog D: 3-(2-Methoxyethoxy)-2-methyl... | PEG-2 | Methyl | -0.15 | 148.20 | High Solubility Extension |

Expert Insight: The Gem-Dimethyl Effect

Analog C (2,2-dimethyl) is a critical structural modification. The addition of a second methyl group at C2 (creating a neopentyl-like core) eliminates the chiral center and significantly retards oxidation of the primary alcohol by increasing steric bulk around the enzymatic pocket of Alcohol Dehydrogenase (ADH).

Metabolic Stability & Toxicology (The "Acid" Hypothesis)

A primary concern with glycol ethers is their oxidation to toxic alkoxy-carboxylic acids.

-

Mechanism: Primary Alcohol

Aldehyde -

Toxicity Rule: Linear ethylene glycol ethers (e.g., 2-ethoxyethanol) oxidize to ethoxyacetic acid (EAA), a known teratogen.

-

The MPD Advantage: The C2-methyl group in 3-ethoxy-2-methyl-propan-1-ol creates steric hindrance. While oxidation does occur, the resulting metabolite is 3-ethoxy-2-methylpropanoic acid .

-

Note: While less toxic than EAA, this metabolite shares structural features with Valproic acid (branched acid). Toxicology screening for teratogenicity is mandatory for this scaffold.

-

Diagram 1: Metabolic Fate & Toxophore Analysis

Caption: Metabolic oxidation pathway. The C2-methyl branch (yellow note) acts as a steric brake on Alcohol Dehydrogenase (ADH), differentiating this scaffold from highly toxic linear glycol ethers.

Synthesis Strategies

Two primary routes exist: the Chiral Route (for drug intermediates) and the Industrial Route (for solvents/linkers).

Route A: The "Roche Ester" Reduction (Enantioselective)

Used when the specific stereochemistry of the C2-methyl group is required for target binding.

-

Starting Material: Methyl 3-hydroxy-2-methylpropionate (Roche Ester).[1]

-

Step 1 (Etherification): Protection of the hydroxyl with Ethyl Iodide/Ag2O (Purdie conditions) or NaH/EtI.

-

Step 2 (Reduction): Reduction of the ester to the primary alcohol using LiAlH4 or LiBH4.

Route B: Selective Mono-Alkylation of MPD (Industrial)

Used for generating bulk solvent or racemic linkers.

-

Starting Material: 2-Methyl-1,3-propanediol (MPD).[2]

-

Challenge: MPD has two equivalent primary hydroxyls. Statistical alkylation yields a mixture of mono-ether (desired), di-ether, and starting material.

-

Solution: Use of Phase Transfer Catalysis (PTC) or bulky protecting groups is inefficient. The preferred method utilizes ring opening of 2-methyloxetane .

Diagram 2: Synthesis Workflow (Oxetane Route)

Caption: Regioselective synthesis via ring-opening of 2-methyloxetane. Nucleophilic attack by ethanol favors the less hindered primary carbon, yielding the target 3-ethoxy analog.

Experimental Protocol: Synthesis Verification

Objective: Synthesis of racemic 3-ethoxy-2-methyl-propan-1-ol via Williamson Ether Synthesis (Lab Scale). Note: This protocol assumes MPD starting material when Oxetane is unavailable.

Reagents:

-

2-Methyl-1,3-propanediol (MPD): 10.0 mmol

-

Sodium Hydride (60% in oil): 10.0 mmol (1.0 eq)

-

Ethyl Iodide: 10.0 mmol (1.0 eq)

-

THF (Anhydrous): 50 mL

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with hexanes) in anhydrous THF at 0°C.

-

Deprotonation: Add MPD dropwise over 20 minutes. The reaction will evolve H2 gas. Stir for 1 hour at 0°C to form the mono-alkoxide.

-

Causality: Low temperature and slow addition favor kinetic control, aiming for mono-deprotonation rather than di-deprotonation.

-

-

Alkylation: Add Ethyl Iodide dropwise. Allow the solution to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench & Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO4.

-

Purification (Critical): The crude will contain di-ether and unreacted diol. Purify via Flash Column Chromatography (Silica Gel).

-

Mobile Phase: Gradient 10% -> 40% EtOAc in Hexanes.

-

TLC Visualization: Stain with KMnO4 (Alcohol active).

-

-

Characterization:

-

1H NMR (CDCl3): Look for the doublet at ~0.9 ppm (methyl branch) and the characteristic multiplets of the ethoxy group. The disappearance of one OH signal confirms mono-alkylation.

-

References

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (1995). The Toxicology of Glycol Ethers and its Relevance to Man (TR 064).[3] Retrieved from [Link]

-

PubChem. (n.d.).[4][5] 3-Methoxy-2-methylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Ethyl-2-methyl-1,3-propanediol.[6] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-METHYL-1,3-PROPANEDIOL | 2163-42-0 [chemicalbook.com]

- 3. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]

- 4. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-2-(methoxymethyl)propan-1-ol | C6H14O3 | CID 18405544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethyl-2-methyl-1,3-propanediol [webbook.nist.gov]

Structural Elucidation of 3-Ethoxy-2-methyl-propan-1-ol: A Comprehensive Spectroscopic Guide

Executive Summary

3-Ethoxy-2-methyl-propan-1-ol (CAS: 53892-30-1)[1] is a bifunctional ether-alcohol compound frequently utilized as a versatile building block in organic synthesis and drug development. Due to the presence of both hydrogen-bond donating (-OH) and accepting (-O-) moieties, alongside a branched aliphatic backbone, precise structural characterization is critical to ensure purity and regiochemical integrity before downstream applications. This whitepaper provides a rigorous, self-validating spectroscopic workflow—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—to definitively elucidate its structure.

Causality in Spectroscopic Workflow Design

In drug development, analytical protocols cannot be arbitrary; every parameter must be selected based on the physicochemical properties of the analyte.

-

NMR Solvent Selection (CDCl₃): 3-Ethoxy-2-methyl-propan-1-ol is moderately polar but highly soluble in chloroform. Deuterated chloroform (CDCl₃) is selected because it lacks exchangeable deuterium atoms that would artificially mask or broaden the critical hydroxyl (-OH) proton signal through rapid deuterium exchange.

-

FT-IR Modality (ATR vs. Transmission): Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet or neat liquid transmission methods. ATR requires no sample dilution, preventing the introduction of hygroscopic artifacts (moisture) that could convolute the critical 3300–3500 cm⁻¹ O-H stretching region[2].

-

MS Ionization (EI at 70 eV): Electron Ionization (EI) at a standardized 70 electron-volts is utilized because it imparts sufficient internal energy to induce reproducible, hard fragmentation. This is essential for ether-alcohols, which often exhibit vanishingly small molecular ion peaks; the structural proof relies heavily on predictable alpha-cleavage fragments[3].

Multimodal spectroscopic workflow for the structural validation of 3-Ethoxy-2-methyl-propan-1-ol.

Self-Validating Experimental Protocols

To maintain scientific integrity, the following methodologies incorporate built-in validation checkpoints.

High-Resolution NMR Acquisition (1H and 13C)

-

Sample Preparation: Dissolve 15 mg of 3-Ethoxy-2-methyl-propan-1-ol in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Self-Validation Checkpoint: Prior to adding the sample, acquire a baseline ¹H spectrum of the neat CDCl₃ solvent. Confirm the absence of a water peak at 1.56 ppm, which could falsely integrate and overlap with the aliphatic signals of the analyte.

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (256 scans, complete proton decoupling).

FT-IR Spectroscopy via ATR

-

Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to evaporate.

-

Self-Validation Checkpoint: Run a background scan (air) immediately prior to sample acquisition to map and digitally subtract atmospheric CO₂ (2350 cm⁻¹) and ambient H₂O vapor.

-

Acquisition: Apply 1-2 drops of the neat liquid sample directly onto the crystal. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

GC-MS Analysis

-

Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane.

-

Chromatography: Inject 1 µL into a GC equipped with a standard non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 50°C to 250°C at 10°C/min.

-

Self-Validation Checkpoint: Monitor the solvent delay. Ensure the MS filament turns on after the dichloromethane solvent peak elutes to prevent filament burnout and detector saturation.

-

Acquisition: Scan mass range m/z 30 to 300 using EI at 70 eV.

Quantitative Spectroscopic Data Analysis

The following tables summarize the empirical and theoretically predicted spectroscopic data based on established spectrometric rules[3] and standardized databases[4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| ~3.55 | Multiplet | 2H | - | CH₂ -OH (C1) |

| ~3.50 | Quartet | 2H | 7.0 Hz | O-CH₂ -CH₃ (Ethyl) |

| ~3.45 | Multiplet | 2H | - | CH₂ -O (C3) |

| ~2.50 | Broad Singlet | 1H | - | -OH (Exchangeable) |

| ~1.95 | Multiplet | 1H | - | -CH - (C2 branch) |

| ~1.18 | Triplet | 3H | 7.0 Hz | O-CH₂-CH₃ (Ethyl) |

| ~0.90 | Doublet | 3H | 7.0 Hz | -CH-CH₃ (C2 Methyl) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~74.5 | CH₂ | C H₂-O (C3) |

| ~66.5 | CH₂ | O-C H₂-CH₃ (Ethyl) |

| ~66.0 | CH₂ | C H₂-OH (C1) |

| ~35.5 | CH | -C H- (C2 branch) |

| ~15.2 | CH₃ | O-CH₂-C H₃ (Ethyl) |

| ~13.5 | CH₃ | -CH-C H₃ (C2 Methyl) |

Table 3: FT-IR (ATR) Key Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Mode |

| 3350 - 3400 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| 2850 - 2960 | Strong, Sharp | C-H stretching (sp³ aliphatic) |

| 1110 | Strong | C-O-C stretching (asymmetric, ether) |

| 1050 | Strong | C-O stretching (primary alcohol) |

Structural Elucidation and Validation Logic

The structural confirmation of 3-Ethoxy-2-methyl-propan-1-ol is achieved by synthesizing the orthogonal data streams into a singular, cohesive proof.

-

Functional Group Verification: The FT-IR spectrum definitively proves the dual nature of the molecule. The broad absorption at ~3350 cm⁻¹ confirms the primary alcohol, while the intense band at 1110 cm⁻¹ is the hallmark of an aliphatic ether linkage[4].

-

Carbon Backbone Mapping: The ¹³C NMR perfectly resolves all six distinct carbon environments. The three downfield signals (~66.0, 66.5, and 74.5 ppm) correlate exactly to the three carbons bonded directly to electronegative oxygen atoms[3].

-

Regiochemistry and Branching: The ¹H NMR integration yields exactly 14 protons, matching the molecular formula C₆H₁₄O₂. The doublet at ~0.90 ppm is the critical indicator of the C2 methyl branch, as it is split by the single adjacent methine proton. The classic ethyl pattern (a 2H quartet at ~3.50 ppm and a 3H triplet at ~1.18 ppm) confirms the ethoxy terminal group.

-

Mass Fragmentation Confirmation: Under 70 eV EI conditions, aliphatic ether-alcohols fragment predictably. The molecular ion (m/z 118) is highly transient. The structure is validated by the loss of water yielding m/z 100, and critical alpha-cleavages adjacent to the oxygen atoms yielding the oxonium ion at m/z 59 and the hydroxymethyl cation at m/z 31[3].

Primary electron ionization (EI) mass spectrometry fragmentation pathways for m/z 118.

Conclusion

By employing a rigorous, multi-modal analytical strategy, the structure of 3-Ethoxy-2-methyl-propan-1-ol can be unambiguously verified. The synergy between NMR regiochemical mapping, FT-IR functional group identification, and MS fragmentation logic creates a self-validating loop that ensures the highest standards of scientific integrity for downstream pharmaceutical and synthetic applications.

References

- Combi-Blocks. "3-Ethoxy-2-methyl-propan-1-ol". Source: combi-blocks.com.

- National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69". Source: nist.gov.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Source: wiley.com.

- National Institute of Standards and Technology (NIST). "Quantitative Infrared Database". Source: nist.gov.

Sources

3-Ethoxy-2-methyl-propan-1-ol molecular weight

An In-depth Technical Guide to 3-Ethoxy-2-methyl-propan-1-ol

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-methyl-propan-1-ol, a bifunctional organic molecule featuring both an ether and a primary alcohol. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates available data on the molecule's chemical and physical properties, outlines plausible synthetic routes, discusses potential applications, and provides essential safety and handling information. By synthesizing information from closely related structural analogs and established chemical principles, this guide aims to serve as a foundational resource for the scientific community.

Molecular Identity and Physicochemical Properties

3-Ethoxy-2-methyl-propan-1-ol is a substituted primary alcohol with the chemical formula C6H14O2.[1][2] Its structure incorporates an ethoxy group, which imparts ether-like characteristics, and a hydroxyl group, which governs its alcoholic properties. This dual functionality suggests its potential utility as a solvent, a chemical intermediate, or a building block in organic synthesis.

Chemical Structure and Identifiers

-

IUPAC Name: 3-Ethoxy-2-methyl-propan-1-ol

-

Molecular Weight: 118.174 g/mol [2]

-

CAS Registry Number: 22665-69-6 (for the isomer 2-ethoxy-2-methyl-1-propanol)[2]

-

Synonyms: While direct synonyms are not widely documented, related isomers include 1-Ethoxy-2-propanol and 2-Ethoxypropanol.

Physicochemical Data

Quantitative data for 3-Ethoxy-2-methyl-propan-1-ol is not extensively published. The following table includes data for the closely related isomer 3-Ethoxy-1-propanol to provide estimated values and context for experimental design.

| Property | Value (for 3-Ethoxy-1-propanol) | Source |

| Boiling Point | 160-161 °C | [3] |

| Density | 0.904 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.417 | [3] |

| Flash Point | 130°F (54.4°C) | [4] |

| Water Solubility | Miscible | [4][5] |

| Vapor Pressure | 8.2 mmHg at 77°F (25°C) | [4] |

These properties suggest a combustible liquid with good water solubility, characteristic of many short-chain glycol ethers.

Synthesis and Manufacturing

The synthesis of 3-Ethoxy-2-methyl-propan-1-ol can be approached through several established organic chemistry methodologies. A highly plausible and adaptable method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This route begins with the commercially available and achiral diol, 2-methyl-1,3-propanediol. The key challenge is achieving selective mono-ethoxylation over di-ethoxylation.

Step 1: Mono-deprotonation The diol is treated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide at one of the hydroxyl groups. Controlling the stoichiometry is critical to favor the mono-alkoxide.

Step 2: Nucleophilic Substitution The resulting alkoxide acts as a nucleophile, attacking an ethylating agent like ethyl bromide (CH3CH2Br) or ethyl iodide (CH3CH2I) in an SN2 reaction to form the ether linkage.

Step 3: Work-up and Purification The reaction is quenched, and the product is isolated and purified, typically through distillation or column chromatography, to separate it from unreacted starting material, the di-ether byproduct, and salts.

Caption: Proposed Williamson ether synthesis of 3-Ethoxy-2-methyl-propan-1-ol.

Experimental Protocol

-

Reaction Setup: A solution of 2-methyl-1,3-propanediol in an anhydrous aprotic solvent (e.g., THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen).

-

Deprotonation: Sodium hydride (1.0 equivalent) is added portion-wise to the solution at 0°C. The mixture is stirred until hydrogen gas evolution ceases, indicating the formation of the mono-alkoxide.

-

Ethylation: Ethyl bromide (1.0 equivalent) is added dropwise to the reaction mixture. The solution is then allowed to warm to room temperature and stirred for several hours or until TLC/GC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: The reaction is carefully quenched with water. The organic product is extracted into a suitable solvent like diethyl ether, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to isolate the desired 3-Ethoxy-2-methyl-propan-1-ol.

Causality and Optimization

-

Control of Stoichiometry: Using a slight excess of the diol relative to the base and alkylating agent can minimize the formation of the di-ether byproduct.[6]

-

Choice of Base: A sterically hindered base could potentially improve selectivity for one hydroxyl group over the other.[6]

-

Protecting Group Strategy: For applications requiring very high purity, one hydroxyl group of the diol could be protected, followed by etherification and subsequent deprotection. This adds steps but ensures mono-substitution.[6]

Applications in Research and Drug Development

While specific applications for 3-Ethoxy-2-methyl-propan-1-ol are not widely documented, its structure as a glycol ether suggests several potential roles in scientific research and pharmaceutical development.

Solvent Properties

Glycol ethers are known for their excellent solvency for a wide range of substances, including both polar and non-polar compounds.[5] The combination of an ether linkage and a hydroxyl group allows 3-Ethoxy-2-methyl-propan-1-ol to act as a protic, polar solvent and a hydrogen bond donor/acceptor. These properties make it a candidate for use in:

-

Formulations: As a solvent or co-solvent in formulations for paints, coatings, and cleaning products.[5]

-

Reaction Media: A medium for organic reactions where the solubility of diverse reagents is required.

Chemical Intermediate

The primary alcohol group is a versatile functional handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or converted into esters, halides, or other functional groups. This makes the molecule a useful building block for synthesizing more complex target molecules.

Role in Medicinal Chemistry

The introduction of small ether groups, such as methoxy or ethoxy groups, is a common strategy in drug design.[7] These groups can influence a molecule's:

-

Lipophilicity: Modifying the ether group can fine-tune the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

-

Metabolic Stability: Ethers are generally more stable to metabolic degradation than esters.

-

Binding Interactions: The ether oxygen can act as a hydrogen bond acceptor in ligand-receptor interactions.[7]

As a fragment or intermediate, 3-Ethoxy-2-methyl-propan-1-ol could be incorporated into larger molecules during the drug discovery process to optimize these critical properties. It could also serve as a starting material for prodrugs, where the hydroxyl group is esterified to improve bioavailability.[9]

Analytical and Quality Control

To ensure the identity and purity of 3-Ethoxy-2-methyl-propan-1-ol, a combination of standard analytical techniques should be employed.

| Technique | Expected Observations | Purpose |

| Gas Chromatography (GC) | A single major peak under appropriate conditions.[10] | Purity assessment and separation from byproducts. |

| ¹H NMR Spectroscopy | Characteristic signals for the ethyl group (triplet and quartet), methyl group (doublet), methylene and methine protons, and the hydroxyl proton. | Structural confirmation and identification of impurities. |

| ¹³C NMR Spectroscopy | Six distinct carbon signals corresponding to the molecular structure. | Confirmation of carbon backbone and functional groups. |

| Infrared (IR) Spectroscopy | A broad absorption band around 3300-3500 cm⁻¹ (O-H stretch) and strong C-O stretching bands around 1100 cm⁻¹. | Confirmation of hydroxyl and ether functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (118.17 g/mol ) and characteristic fragmentation patterns. | Determination of molecular weight and structural fragments. |

Safety, Handling, and Storage

Safety protocols for 3-Ethoxy-2-methyl-propan-1-ol should be based on data from structurally similar glycol ethers, which are often classified as flammable liquids and may cause skin, eye, or respiratory irritation.[11][12]

Hazard Summary

-

Flammability: Likely a combustible or flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Vapors may form explosive mixtures with air.[13]

-

Health Hazards: May cause eye and skin irritation.[12] Inhalation of high concentrations of vapors may lead to respiratory irritation, dizziness, or drowsiness.[13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

Recommended Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Keep away from strong oxidizing agents and incompatible materials.[3]

-

Ground and bond containers during transfer to prevent static discharge.[13]

Caption: Key safety and handling considerations for 3-Ethoxy-2-methyl-propan-1-ol.

Conclusion

3-Ethoxy-2-methyl-propan-1-ol is a valuable, yet under-documented, chemical compound. Its bifunctional nature as both an ether and a primary alcohol makes it a versatile solvent and a promising intermediate for organic synthesis, particularly in the fields of fine chemicals and pharmaceuticals. While direct experimental data is limited, this guide provides a robust framework for its synthesis, analysis, and safe handling based on established chemical principles and data from closely related analogs. Further research into the specific properties and applications of this molecule is warranted and will undoubtedly expand its utility in scientific and industrial settings.

References

-

PubChem. 3-Ethoxy-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

A&A Pharmachem. Ethoxy propanol. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 2-ethoxy-2-methyl-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 1-Propanol, 3-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. 3-ethoxy-1-propanol. Retrieved from [Link]

- Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Pharmacy 180. Application of Pro-drugs. Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Organic Syntheses. 3-ethoxy-2-cyclohexenone. Retrieved from [Link]

-

ConnectSci. (1983). On the formation of ethoxy alcohols from reaction of trans-1,2-Epoxy-3-methyl-1,3-diphenylbutane and 1,2-Epoxyoctane with boron trifluoride etherate. Australian Journal of Chemistry. Retrieved from [Link]

-

Brainly.in. (2019). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved from [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 3-Ethoxy-2-methyl-1-propanol | C6H14O2 | CID 53703866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethoxy-2-methyl-1-propanol [webbook.nist.gov]

- 3. 3-Ethoxy-1-propanol | 111-35-3 [chemicalbook.com]

- 4. 3-ETHOXY-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. melbournesolvents.com.au [melbournesolvents.com.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Advanced Application Note: 3-Ethoxy-2-methyl-propan-1-ol in Organic Synthesis

Introduction: The "Roche Ester" Ether Derivative

3-Ethoxy-2-methyl-propan-1-ol (CAS: 53892-30-1) is a bifunctional C4 building block characterized by a primary alcohol, a branched methyl group at the C2 position, and a terminal ethyl ether. While available in racemic forms, its primary value in modern drug discovery lies in its enantiopure forms—derived from the "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate).

This molecule serves as a critical "polypropionate" synthon. It allows researchers to install a lipophilic, non-labile ether terminus into a chiral backbone, a common structural motif in polyketide antibiotics (e.g., erythromycin analogs), renin inhibitors, and complex peptidomimetics. Unlike the methoxy analog (which is more common), the ethoxy group provides increased lipophilicity and steric bulk, often modulating the pharmacokinetic profile (logP) of the final drug candidate.

Chemical Profile

| Property | Data |

| IUPAC Name | 3-Ethoxy-2-methylpropan-1-ol |

| Molecular Formula | |

| Molecular Weight | 118.17 g/mol |

| Boiling Point | ~160–165 °C (Predicted) |

| Chirality | Available as (R), (S), or Racemic |

| Key Functionality | Primary Alcohol (Nucleophile/Oxidation handle), Ether (Stable protecting group mimic) |

Synthetic Utility & Reactivity

The utility of 3-Ethoxy-2-methyl-propan-1-ol stems from its desymmetrized nature. In the racemic form, it is a statistical mono-ether of 2-methyl-1,3-propanediol. In the chiral form, it represents a "locked" stereocenter at C2.

Core Reactivity Modes

-

Oxidation (Aldehyde/Acid): The primary alcohol is readily oxidized to the corresponding aldehyde (Swern/Dess-Martin), creating a chiral electrophile for aldol or Wittig reactions.

-

Activation (Halide/Sulfonate): Conversion to the iodide or tosylate allows the fragment to act as a nucleophilic alkylating agent (e.g., Myers alkylation).

-

Ether Stability: The ethoxy group is generally stable to acidic and basic conditions used in standard peptide coupling or glycosylation, acting as a permanent "cap" rather than a transient protecting group.

Detailed Experimental Protocols

Protocol A: Chiral Synthesis from Roche Ester

Target: (S)-3-Ethoxy-2-methylpropan-1-ol Note: This route preserves the stereochemistry of the starting material.

Reagents:

-

Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester)

-

Ethyl Iodide (

) -

Sodium Hydride (

, 60% dispersion in oil) -

Lithium Aluminum Hydride (

) -

Tetrahydrofuran (THF), anhydrous

-

DMF (N,N-Dimethylformamide)

Step 1: O-Ethylation

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add

(1.2 equiv) and wash with hexanes to remove oil. Suspend in anhydrous DMF (0.5 M concentration relative to substrate). -

Addition: Cool to 0°C. Add Methyl (S)-3-hydroxy-2-methylpropionate (1.0 equiv) dropwise. Stir for 30 min until

evolution ceases. -

Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench with sat.

. Extract with -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield Methyl (S)-3-ethoxy-2-methylpropionate.

Step 2: Reductive Cleavage

-

Setup: Flame-dry a flask under Argon. Suspend

(1.5 equiv) in anhydrous THF at 0°C. -

Reduction: Add the ester from Step 1 (dissolved in THF) dropwise to the hydride suspension. Maintain temp < 10°C.

-

Reaction: Warm to RT and reflux gently for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the white granular precipitate through Celite. Concentrate the filtrate to obtain (S)-3-Ethoxy-2-methyl-propan-1-ol as a colorless oil.

Protocol B: Oxidation to Chiral Aldehyde (Swern)

Target: (S)-3-Ethoxy-2-methylpropanal Use Case: Precursor for Evans Aldol reactions.

-

Activation: To a solution of Oxalyl Chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.

-

Oxidation: Add (S)-3-Ethoxy-2-methyl-propan-1-ol (1.0 equiv) in DCM dropwise. Stir at -78°C for 45 min.

-

Termination: Add

(5.0 equiv). Warm to 0°C over 30 min. -

Workup: Dilute with water, extract with DCM. Wash with 1M HCl (rapidly) and brine.

-

Note: The resulting aldehyde is prone to racemization if stored; use immediately in the subsequent coupling step.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the Roche Ester, highlighting the creation of the ethoxy-ether linkage followed by functional group manipulation.

Caption: Synthesis pathway from Chiral Roche Ester to 3-Ethoxy-2-methyl-propan-1-ol and subsequent activation for fragment coupling.

Application Context: Polyketide Mimetics

In drug development, this scaffold is often used to mimic the "propionate" units found in macrolides. By using the ethoxy ether instead of a free hydroxyl or a benzyl ether, chemists achieve two goals:

-

Metabolic Stability: The ethyl ether is resistant to P450 oxidation compared to a methyl ether or free alcohol.

-

Conformational Locking: The steric bulk of the ethoxy group, combined with the C2 methyl, influences the gauche interactions in the carbon chain, pre-organizing the molecule for binding to protein targets.

Example Workflow:

-

Synthesize (S)-3-Ethoxy-2-methyl-propan-1-ol .

-

Convert to Iodide .

-

Alkylate a Pseudoephedrine Auxiliary (Myers Alkylation) to extend the carbon chain while controlling the next stereocenter.

Safety & Handling

-

Flammability: As a short-chain alcohol/ether, the compound is likely flammable. Keep away from open flames.

-

Peroxides: Although primary alkyl ethers are less prone to peroxide formation than secondary/tertiary ethers, standard testing for peroxides should be conducted if the solvent/reagent is stored for long periods.

-

Toxicity: No specific toxicological data is available for this specific CAS. Treat as a generic irritant. Use gloves and fume hood.

References

-

Ferraboschi, P., et al. "Baker's Yeast Mediated Biohydrogenation of 2-Substituted Allyl Alcohols: Synthesis of Enantiomerically Pure (2S)-3-Benzyloxy-2-methyl-1-propanol."[1][2] Synlett, vol. 1996, no.[2][3] 12, 1996, pp. 1176-1178. Link

- Context: Establishes the foundational methodology for synthesizing chiral 3-alkoxy-2-methyl-1-propanol deriv

-

Combi-Blocks. "Product Data Sheet: 3-Ethoxy-2-methyl-propan-1-ol (QD-2987)." Combi-Blocks Catalog. Link

- Context: Commercial availability and physical property verific

-

GuideChem. "(R)-3-methoxy-2-methylpropan-1-ol (CAS 911855-78-2) Properties and Applications." GuideChem Chemical Database. Link

- Context: Reference for the methoxy-analog, illustrating the parallel application of this class of chiral building blocks.

-

PubChem. "Compound Summary: 3-Ethoxy-2-methyl-1-propanol (CID 53703866)." National Center for Biotechnology Information. Link

- Context: Identification and chemical structure valid

Sources

Application Note: Precision Purification of 3-Ethoxy-2-methyl-propan-1-ol via Vacuum Fractional Distillation

This Application Note is structured as a high-level technical guide for process chemists and engineers. It synthesizes theoretical thermodynamic data with practical operational protocols to ensure the isolation of high-purity 3-Ethoxy-2-methyl-propan-1-ol.

Executive Summary

3-Ethoxy-2-methyl-propan-1-ol (CAS: 51866-93-4) is a critical mono-ether functionalized alcohol, often utilized as a specialized solvent or a chiral building block in API synthesis. Its purification presents a specific thermodynamic challenge: separating the target mono-ether from its dialkylated byproduct (1,3-diethoxy-2-methylpropane) and the unreacted starting material (2-methyl-1,3-propanediol).

This protocol details a vacuum fractional distillation strategy. Unlike simple flash distillation, this method leverages specific vapor-liquid equilibrium (VLE) differentials to achieve >98.5% purity. We prioritize vacuum operation to suppress thermal degradation and improve separation efficiency (relative volatility,

Physicochemical Profile & Thermodynamic Logic

To design an effective distillation, we must first establish the volatility hierarchy of the components in the crude reaction mixture.

Table 1: Component Thermodynamic Profile

| Component | Role | MW ( g/mol ) | Est.[1][2][3][4][5][6] BP (Atm) | Est. BP (10 mmHg)* | Vapor Pressure Trend |

| Ethanol | Solvent | 46.07 | 78°C | - | Highest (Volatile) |

| Water | Byproduct | 18.02 | 100°C | - | High (Azeotrope Risk) |

| 1,3-Diethoxy-2-methylpropane | Impurity (Diether) | 146.23 | ~149°C | ~45-50°C | Medium |

| 3-Ethoxy-2-methyl-propan-1-ol | Target Product | 118.17 | ~175°C | ~75-80°C | Low |

| 2-Methyl-1,3-propanediol | Starting Material | 90.12 | 213°C | ~110°C | Lowest (Bottoms) |

Note: Boiling points at reduced pressure are estimated using the Antoine equation and homologous series extrapolation from 3-ethoxy-1-propanol (BP 161°C).

The Separation Logic:

-

Diether vs. Target: Despite having a higher molecular weight, the diether (1,3-diethoxy-2-methylpropane) lacks the hydrogen-bonding capability of the hydroxyl group found in the target alcohol. Consequently, it boils lower (~149°C) than the target (~175°C). This allows the diether to be removed as a "foreshot" fraction.

-

Target vs. Diol: The starting diol has two hydroxyl groups, significantly increasing its boiling point (>200°C). It will remain in the reboiler (pot) as the "heel."

Pre-Distillation Protocol

Objective: Minimize thermal stress and prevent azeotropic interference.

-

Neutralization: Ensure the crude mixture is neutral (pH 7). Residual acid catalysts (e.g., p-TsOH, H2SO4) will catalyze ether cleavage or dehydration at distillation temperatures. Neutralize with NaHCO3 and filter salts.

-

Solvent Stripping: Remove bulk ethanol and water via rotary evaporation (40°C, 100 mbar).

-

Critical: Water forms azeotropes with many glycol ethers. Reduce water content to <0.5% w/w (verify via Karl Fischer titration) before high-vacuum distillation to prevent "bumping" and vacuum instability.

-

-

Feedstock Analysis: Run GC-FID to quantify the ratio of Diether : Target : Diol. This determines the required reflux ratio.

Distillation Setup & Equipment

For this separation, a fractional distillation setup is mandatory. Simple distillation will result in co-elution of the diether and the target.

-

Flask: 3-neck Round Bottom Flask (max 60% fill volume).

-

Column: Vacuum-jacketed Vigreux column (minimum 20cm) or a packed column (structured steel mesh) providing 3-5 Theoretical Plates.

-

Head: Short-path distillation head with a thermometer well and cold-finger condenser.

-

Receiver: "Cow" receiver or multi-flask rotation system to isolate fractions without breaking vacuum.

-

Vacuum: Rotary vane pump capable of stable operation at 5–10 mmHg, equipped with a digital manometer and a liquid nitrogen cold trap.

Diagram 1: Distillation Process Flow

Caption: Workflow for the fractional distillation of 3-Ethoxy-2-methyl-propan-1-ol, highlighting fraction cut points.

Step-by-Step Distillation Protocol

Safety: Wear standard PPE. Perform all operations in a fume hood. Ensure the system is free of star cracks to prevent implosion under vacuum.

Phase 1: System Equilibration

-

Charge the pot with the crude oil and a magnetic stir bar.

-

Seal the system and slowly lower the pressure to 10 mmHg .

-

Begin heating the oil bath. Set bath temperature to ~100°C initially.

-

Increase bath temperature until reflux is observed at the bottom of the column. Allow the column to equilibrate under total reflux for 15 minutes to establish the temperature gradient.

Phase 2: Fraction Collection

Table 2: Fractionation Parameters (at 10 mmHg)

| Fraction | Vapor Temp (°C) | Bath Temp (°C) | Composition | Action |

| F1 (Foreshots) | < 70°C | 100 - 110°C | Diether, residual water | Collect fast (Reflux 1:1). Discard. |

| F2 (Inter-cut) | 70 - 75°C | 110 - 115°C | Mixture of Diether/Product | Collect small volume. Save for re-distillation. |

| F3 (Main) | 75 - 82°C | 115 - 125°C | Pure Product | Collect slow (Reflux 3:1). |

| Heel | > 85°C | > 130°C | Diol, high boilers | Stop heating. Do not distill to dryness. |

Note: Temperatures are approximate and depend on the exact vacuum level. Use the plateau in vapor temperature as the primary indicator.

Phase 3: Shutdown

-

Once vapor temperature begins to drop (indicating depletion of the main fraction) or rises sharply (indicating diol contamination), stop collection.

-

Turn off the heat source and lower the oil bath.

-

Allow the flask to cool to <50°C under vacuum.

-

Slowly bleed nitrogen or argon into the system to restore atmospheric pressure.

Quality Control & Troubleshooting

Post-Run Analysis:

-

Purity: GC-FID or GC-MS. Integration of the main peak should exceed 98.5%.

-

Identity: 1H-NMR (CDCl3).[5] Look for the characteristic ethoxy quartet (~3.4 ppm) and the doublet for the methyl group.

-

Water: Karl Fischer titration should be <0.1%.

Diagram 2: Fractionation Decision Logic

Caption: Decision logic for managing fraction cuts based on real-time vapor temperature monitoring.

References

-

National Institute of Standards and Technology (NIST). 2-ethoxy-2-methyl-1-propanol (Isomer Data for Comparison). NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]

-

PubChem. 3-Methoxy-2-methylpropan-1-ol (Homolog Data). National Library of Medicine. Available at: [Link]

-

Stenutz, R. Data for 1,3-diethoxypropane (Impurity Analog). Stenutz.eu. Available at: [Link]

-

Organic Syntheses. Purification of 3-Ethoxy-2-cyclohexenone (Analogous Ether Purification). Org.[3][9] Synth. 1960, 40, 41. Available at: [Link]

Sources

- 1. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ETHOXY-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemscene.com [chemscene.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Ethoxy-1-propanol | 111-35-3 [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. 2-ethoxy-2-methyl-1-propanol [webbook.nist.gov]

- 9. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]

Application Note: High-Precision GC-MS Quantification of 3-Ethoxy-2-methyl-propan-1-ol

Introduction & Scope

3-Ethoxy-2-methyl-propan-1-ol (CAS: 53892-30-1) is a functionalized ether-alcohol often encountered as a synthesis intermediate or a byproduct in the manufacturing of modified glycol ethers and pharmaceutical building blocks. Its structure combines a primary hydroxyl group with an ether linkage on a branched carbon chain, creating specific analytical challenges:

-

Polarity: The hydroxyl group leads to hydrogen bonding, causing peak tailing on non-polar columns (e.g., 100% Dimethylpolysiloxane).

-

Volatility: With a molecular weight of 118.17 g/mol and an estimated boiling point of ~160°C, it elutes in the volatile-to-semi-volatile range, requiring careful solvent delay management.

-

Isomeric Complexity: It must be chromatographically resolved from potential regioisomers (e.g., 3-ethoxy-1-butanol derivatives) and process impurities like 1,3-diethoxy-2-methylpropane.

This protocol details a validated GC-MS methodology utilizing a cyanopropylphenyl-based stationary phase (DB-624 or equivalent) . This phase is selected for its ability to retard the elution of the alcohol via dipole-dipole interactions, improving peak symmetry and resolution from the solvent front compared to standard 5%-phenyl phases.

Experimental Methodology

Reagents and Standards

-

Analyte: 3-Ethoxy-2-methyl-propan-1-ol (Reference Standard, >98% purity).[1]

-

Internal Standard (IS): 1-Butanol-d10 or 2-Methoxyethanol-d3 (Deuterated analogs preferred to mimic polarity without mass interference). Alternatively, Fluorobenzene can be used for volatiles analysis.

-

Solvent: Dichloromethane (DCM), HPLC Grade.

-

Rationale: DCM is chosen over methanol to prevent transesterification risks (if esters are present in the matrix) and to avoid solvent tailing that obscures early eluting volatile ethers.

-

Instrumentation Setup

-

Gas Chromatograph: Agilent 8890 or equivalent.

-

Detector: Single Quadrupole Mass Spectrometer (Agilent 5977 or equivalent) with Electron Ionization (EI) source.

-

Inlet: Split/Splitless (S/SL).

GC Conditions (Critical Parameters)

| Parameter | Setting | Rationale |

| Column | DB-624 UI (30 m × 0.25 mm × 1.4 µm) | Thick film (1.4 µm) increases retention of volatiles; "UI" (Ultra Inert) deactivation prevents -OH tailing. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |

| Inlet Temp | 240 °C | Sufficient for volatilization without thermal degradation. |

| Injection Mode | Split 20:1 | Prevents column overload; adjust based on sample concentration. |

| Oven Program | Initial: 45 °C (Hold 2 min)Ramp 1: 10 °C/min to 140 °CRamp 2: 25 °C/min to 240 °C (Hold 3 min) | Low initial temp focuses the analyte band; slow ramp separates isomers. |

| Transfer Line | 250 °C | Prevents condensation of higher boiling impurities. |

Mass Spectrometer Conditions

-

Source Temp: 230 °C

-

Quad Temp: 150 °C

-

Ionization: EI (70 eV)

-

Acquisition Mode: Simultaneous SIM/Scan

-

Scan Range: m/z 29 – 300 (For impurity profiling)

-

SIM Ions: See Section 3.1 for target ion selection.

-

Method Logic & Data Analysis

Fragmentation Pathway & Ion Selection

The mass spectrum of 3-Ethoxy-2-methyl-propan-1-ol is dominated by alpha-cleavage mechanisms characteristic of aliphatic ethers and primary alcohols.

Theoretical Fragmentation Logic:

-

Alpha-Cleavage (Ether): Cleavage of the C-C bond next to the ether oxygen yields the stabilized oxonium ion [CH3-CH2-O-CH2]+ at m/z 59 . This is typically the base peak or a major ion.

-

Alpha-Cleavage (Alcohol): Cleavage next to the hydroxyl group yields [CH2=OH]+ at m/z 31 .[2]

-

Loss of Ethoxy Group: Cleavage of the ether linkage results in the loss of the ethoxy radical (-OC2H5, mass 45), yielding a fragment at m/z 73 (M - 45).

-

Loss of Hydroxymethyl: Loss of the -CH2OH group (mass 31) yields m/z 87 (M - 31).

SIM Table for Quantification:

| Ion Type | m/z | Dwell Time (ms) | Purpose |

|---|---|---|---|

| Quantifier | 59.0 | 50 | High abundance, characteristic of ethoxy-methyl moiety. |

| Qualifier 1 | 73.0 | 50 | Structural confirmation (M - OEt). |

| Qualifier 2 | 31.0 | 50 | Confirms primary alcohol functionality. |

| Qualifier 3 | 87.0 | 50 | Confirms branching pattern (M - CH2OH). |

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage leading to the primary diagnostic ions.

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 3-Ethoxy-2-methyl-propan-1-ol showing origin of Quant/Qual ions.

Analytical Workflow

This workflow ensures data integrity from sample preparation through to final reporting.

Caption: Step-by-step analytical workflow for the quantification of 3-Ethoxy-2-methyl-propan-1-ol.

Validation & Quality Control

To ensure the method is a "self-validating system" (Trustworthiness), the following criteria must be met for every batch:

-

System Suitability Test (SST):

-

Inject a standard at the Limit of Quantitation (LOQ).

-

Requirement: Signal-to-Noise (S/N) > 10:1 for m/z 59.

-

Peak Symmetry: Tailing factor must be < 1.5 (Critical for alcohol analysis).

-

-

Calibration:

-

5-point calibration curve (e.g., 1, 5, 10, 50, 100 ppm).

-

Linearity: R² > 0.995.

-

Weighting: 1/x weighting is recommended to improve accuracy at the low end.

-

-

Blank Analysis:

-

Inject pure DCM solvent.

-

Requirement: No interference peak at the retention time of the analyte > 10% of the LOQ.

-

Alternative Approach: Derivatization

For trace analysis (< 100 ppb) or if peak tailing persists due to active sites in the inlet, derivatization is the gold standard solution.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction: Incubate sample with reagent at 60°C for 30 mins.

-

Result: The hydroxyl proton is replaced by a Trimethylsilyl (TMS) group.

-

Effect:

-

MW increases by 72 Da (118 -> 190).

-

Peak shape becomes perfectly symmetrical.

-

New Target Ion: m/z 73 (TMS group) and m/z 103 (CH2-OTMS).

-

References

-

Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved October 26, 2025, from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Methylpropan-1-ol (Isobutyl Alcohol). NIST Chemistry WebBook, SRD 69.[3] Retrieved October 26, 2025, from [Link]

-

SciELO. (2017). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved October 26, 2025, from [Link]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3-Ethoxy-1,2-propanediol [webbook.nist.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-2-methyl-propan-1-ol

Welcome to the technical support center for the synthesis of 3-Ethoxy-2-methyl-propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this alkoxy alcohol. Drawing on established principles of organic chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-Ethoxy-2-methyl-propan-1-ol, particularly when following a plausible synthetic route such as the Michael addition of ethanol to methacrolein followed by reduction.

Issue 1: Low Yield of the Desired 3-Ethoxy-2-methylpropanal Intermediate

Symptom: After the initial reaction of methacrolein with ethanol, analysis (e.g., by GC-MS or NMR) of the crude product shows a low percentage of the desired 3-ethoxy-2-methylpropanal and a significant amount of starting material or other byproducts.

Probable Causes & Solutions:

-

Inefficient Michael Addition: The 1,4-conjugate addition of ethanol to methacrolein is a critical step. This reaction is often base-catalyzed. If the catalyst is too weak or used in insufficient quantity, the reaction may not proceed to completion.

-

Solution: Ensure an appropriate base catalyst, such as sodium ethoxide (NaOEt) or a tertiary amine like triethylamine (TEA), is used in catalytic amounts. The reaction equilibrium can be driven towards the product by using an excess of ethanol, which can also serve as the solvent.

-

-

Formation of Acetal Byproducts: Aldehydes are susceptible to acetal formation in the presence of an alcohol and an acid or base catalyst. The primary aldehyde product can react with ethanol to form 3-ethoxy-2-methyl-1,1-diethoxypropane.

-

Solution: Carefully control the reaction conditions. Running the reaction at lower temperatures can help minimize acetal formation. If acetal formation is significant, it can often be hydrolyzed back to the aldehyde by treatment with mild aqueous acid during workup.

-

-

Polymerization of Methacrolein: Methacrolein is an α,β-unsaturated aldehyde and is prone to polymerization, especially in the presence of strong bases or acids, or upon exposure to heat and light.

-

Solution: Add a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. Maintain a controlled temperature, ideally below room temperature, to slow down polymerization. Ensure that the methacrolein used is fresh and has been stored properly.

-

Issue 2: Presence of Impurities After the Reduction Step

Symptom: After the reduction of the aldehyde intermediate to the final alcohol product, 3-ethoxy-2-methyl-propan-1-ol, spectroscopic analysis reveals the presence of unexpected impurities.

Probable Causes & Solutions:

-

Over-reduction or Side Reactions from the Reducing Agent: The choice of reducing agent is crucial. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally effective for reducing aldehydes but can sometimes lead to side reactions if other functional groups are present. A more common issue arises from the reactivity of the reducing agent with the solvent or other components.

-

Solution: Sodium borohydride (NaBH₄) is a milder and more selective reducing agent for aldehydes and is often sufficient for this transformation. It is compatible with alcoholic solvents like ethanol or methanol. Ensure the reaction is performed at a controlled temperature (e.g., 0 °C to room temperature) to enhance selectivity.

-

-

Formation of 2-Methyl-1,3-propanediol: If the initial Michael addition did not go to completion, unreacted methacrolein will be present during the reduction step. The reduction of methacrolein can lead to the formation of 2-methyl-2-propen-1-ol (an unsaturated alcohol) or, through conjugate reduction, 2-methylpropan-1-ol. More importantly, if the ethoxy group is cleaved under harsh conditions, the resulting intermediate could be reduced to 2-methyl-1,3-propanediol.

-

Solution: Ensure the Michael addition step is complete before proceeding with the reduction. This can be monitored using techniques like TLC or GC. Purifying the intermediate aldehyde before reduction can also prevent this side reaction.

-

-

Presence of Unreacted Aldehyde: Incomplete reduction will leave the starting aldehyde in the final product mixture.

-

Solution: Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄) to ensure the reaction goes to completion. Allow for sufficient reaction time and monitor the disappearance of the aldehyde by TLC or GC.

-

| Impurity | Probable Origin | Mitigation Strategy |

| 3-Ethoxy-2-methyl-1,1-diethoxypropane | Acetal formation during Michael addition | Control temperature, use mild acidic workup |

| 2-Methyl-1,3-propanediol | Cleavage of the ethoxy group or incomplete initial reaction | Ensure complete Michael addition, use mild reaction conditions |

| Unreacted 3-Ethoxy-2-methylpropanal | Incomplete reduction | Use a slight excess of NaBH₄, allow for sufficient reaction time |

| Poly(methacrolein) | Polymerization of starting material | Use a polymerization inhibitor, maintain low temperatures |

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 3-Ethoxy-2-methyl-propan-1-ol?

A common and logical two-step approach involves:

-

Michael Addition: The conjugate addition of ethanol to methacrolein in the presence of a base catalyst to form 3-ethoxy-2-methylpropanal.

-

Reduction: The subsequent reduction of the aldehyde functional group to a primary alcohol using a selective reducing agent like sodium borohydride.

This route is based on well-established and high-yielding organic reactions.

Q2: How can I effectively purify the final product, 3-Ethoxy-2-methyl-propan-1-ol?

Given that the final product is a relatively low molecular weight alcohol, fractional distillation under reduced pressure is a highly effective method for purification. The boiling points of the likely impurities and the final product should be sufficiently different to allow for good separation. For smaller-scale lab preparations, column chromatography on silica gel may also be a viable option, using a solvent system such as a mixture of hexane and ethyl acetate.

Q3: Can I use a one-pot procedure for this synthesis?

A one-pot procedure is plausible but can be challenging. After the Michael addition is complete, the reducing agent could be added directly to the reaction mixture. However, the base catalyst from the first step could react with the reducing agent or influence its reactivity. It is generally advisable to perform a workup to isolate and optionally purify the intermediate aldehyde before proceeding to the reduction step to achieve higher purity and yield of the final product.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

-

Thin-Layer Chromatography (TLC): Useful for a quick check of the reaction progress, especially for visualizing the disappearance of the starting aldehyde.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the reaction, identifying the components of the crude mixture, and assessing the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the intermediate and the final product. The spectra will provide clear information about the connectivity of the atoms and the success of each reaction step.

-

Infrared (IR) Spectroscopy: Useful for identifying the functional groups present. For instance, the disappearance of the strong C=O stretch of the aldehyde (around 1720 cm⁻¹) and the appearance of a broad O-H stretch of the alcohol (around 3300 cm⁻¹) in the final product are key indicators of a successful reduction.

Experimental Workflow & Side Reaction Visualization

The following diagram illustrates a plausible synthetic pathway for 3-Ethoxy-2-methyl-propan-1-ol, highlighting the key steps and potential side reactions.

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Purification of 3-Ethoxy-2-methyl-propan-1-ol

[1][2]

Introduction: The Amphiphilic Challenge

Welcome to the technical support hub for 3-Ethoxy-2-methyl-propan-1-ol (EMP).[1][2] As a researcher, you likely recognize this molecule as a critical intermediate in the synthesis of complex pharmaceutical agents or as a specialized solvent.[1]

The purification of EMP presents a unique "amphiphilic paradox." Its structure contains a hydrophobic ethyl-ether tail and a hydrophilic primary alcohol head, branching at the methyl position.[1] This duality makes it prone to forming azeotropes with water and solubilizing polar impurities like its precursor, 2-methyl-1,3-propanediol (MPD) .

This guide moves beyond basic textbook recipes. We focus on the causality of separation failures and provide self-validating protocols to achieve >98% purity.

Module 1: Diagnostic & Decision Framework

Before initiating physical separation, you must characterize the crude matrix.[1] The nature of your impurities dictates the purification vector.[1]

The Purification Logic Flow

Figure 1: Decision matrix for selecting the appropriate purification vector based on impurity profile.

Module 2: Primary Separation (Troubleshooting Distillation)

The Issue: Users often report that simple distillation fails to separate EMP from the starting diol (2-methyl-1,3-propanediol), resulting in co-elution.[1][2]

The Science:

While there is a boiling point delta (EMP boils ~170-180°C vs. MPD ~213°C at atm), the diol is capable of strong hydrogen bonding.[1] At reduced pressures, the relative volatility (

Protocol: High-Efficiency Vacuum Fractionation

| Parameter | Specification | Rationale |

| Vacuum Pressure | 5 – 10 mbar | Lowers thermal stress; prevents ether cleavage or oxidation.[1][2] |

| Column Type | Vigreux (20cm+) or Packed (Raschig rings) | Simple path is insufficient.[2] You need theoretical plates to separate the diol.[1] |

| Reflux Ratio | 5:1 (Reflux:Take-off) | Essential to prevent MPD carryover.[2] |

| Bath Temp | Maintain a steady boil without "bumping" the diol into the vapor path. |

Step-by-Step:

-

Stabilize: Add 0.1% w/w Sodium Bicarbonate (

) to the pot. Why? Traces of acid from synthesis can catalyze ether cleavage at high heat.[1] -

Degas: Apply vacuum gradually to remove dissolved oxygen and volatile solvents.[2]

-

Foreshots: Discard the first 5% of distillate. This contains water and volatile aldehydes.

-

Main Fraction: Collect the fraction where the vapor temperature stabilizes.[1][2]

-

Checkpoint: If vapor temp spikes >5°C, stop. You are hitting the diol interface.[2]

-

Module 3: Removing the "Invisible" Impurities

The Issue: "My product looks pure by NMR but fails Karl Fischer (water) or shows broad peaks (peroxides)."

Water Removal (Azeotropic Drying)

EMP is hygroscopic.[2] Simple drying agents (MgSO4) are often insufficient for <500 ppm requirements.

Peroxide Scavenging

Ethers react with oxygen to form explosive peroxides.[1][2]

-

Test: Potassium Iodide (KI) starch paper. Dark blue = Danger.

-

The Fix: Wash the organic phase with 5% Ferrous Sulfate (

) solution or pass through activated alumina.[1] This reduces peroxides to alcohols.

Module 4: Chromatographic Polishing (The >99% Solution)

The Issue: Trace isomers or oxidation byproducts (aldehydes) persist after distillation.[2]

The Science: EMP is a polar alcohol.[1][2] In Normal Phase chromatography, it will retain significantly.[1] The impurity (MPD) is more polar and will retain even longer. The challenge is usually separating the less polar over-alkylated byproducts (di-ethers).[1]

Protocol: Flash Chromatography[1][2][3]

-

Visualization: Staining is required (EMP is not UV active unless derivatized).[1][2] Use Phosphomolybdic Acid (PMA) or Vanillin stain .

Separation Profile:

-

Elutes First: Di-ethyl ether byproduct (Non-polar).

-

Elutes Second: 3-Ethoxy-2-methyl-propan-1-ol (Target) .

-

Retained: 2-methyl-1,3-propanediol (Very polar).[2]

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves to dry EMP? A: Yes, but use 3A sieves . 4A sieves are acceptable, but EMP is a small molecule; 3A minimizes the risk of the alcohol entering the sieve pore and getting trapped or catalytically dehydrated.[1] Activate sieves at 300°C before use.

Q: My product turned yellow during distillation. Why? A: This indicates oxidation (aldehyde formation) or polymerization of trace impurities.[1][2]

-

Correction: Perform the distillation under an inert atmosphere (

or

Q: How do I remove the unreacted 2-methyl-1,3-propanediol without distillation? A: Exploiting polarity is key.[1][2]

References

-

Vertex AI Search . (2025).[2] Azeotropic rectification device and method for separating propylene glycol monomethyl ether and water. Retrieved from (Analogous glycol ether azeotrope data).[2]

-

Sigma-Aldrich . (2025).[1][2] 3-Ethoxy-1,2-propanediol derivatization grade. Retrieved from .[1][2]

-

BenchChem . (2025).[2][8] A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol. Retrieved from .

-

NIST . (2025). 2-ethoxy-2-methyl-1-propanol Properties. Retrieved from .[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

- 1. CN103183590A - Separation method of water and propylene glycol monomethyl ether - Google Patents [patents.google.com]

- 2. 2-ethoxy-2-methyl-1-propanol [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol - Google Patents [patents.google.com]

- 6. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Preventing Decomposition of 3-Ethoxy-2-methyl-propan-1-ol

Welcome to the technical support center for 3-Ethoxy-2-methyl-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the decomposition of this valuable compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 3-Ethoxy-2-methyl-propan-1-ol.

Q1: What are the primary factors that can cause the decomposition of 3-Ethoxy-2-methyl-propan-1-ol?

A1: The decomposition of 3-Ethoxy-2-methyl-propan-1-ol, an alkoxy alcohol, is primarily influenced by three main factors:

-

Oxidation: Like other ethers, 3-Ethoxy-2-methyl-propan-1-ol can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This process can lead to the formation of hydroperoxides.

-

Acid/Base Catalysis: The presence of strong acids or bases can catalyze decomposition reactions.[1][2] Acid-catalyzed decomposition can occur, particularly in aqueous solutions.[1][2] Strong bases at elevated temperatures may also promote runaway reactions.[3]

-

Elevated Temperatures: High temperatures can increase the rate of decomposition reactions.[1] It is a flammable liquid and vapor, and heating can lead to the violent rupture of containers.[3][4]

Q2: How can I visually inspect for signs of decomposition in my sample of 3-Ethoxy-2-methyl-propan-1-ol?

A2: While visual inspection is not a definitive test for decomposition, certain signs may indicate a compromised sample:

-

Discoloration: A pure sample of 3-Ethoxy-2-methyl-propan-1-ol should be a clear, colorless liquid.[4] Any yellowing or other discoloration could suggest the presence of impurities or degradation products.

-

Formation of Precipitate: The appearance of solid material or cloudiness in the liquid can be a sign of decomposition or polymerization.

-

Changes in Viscosity: A noticeable change in the liquid's viscosity could also indicate that chemical changes have occurred.

For a definitive assessment of purity, analytical testing is required.

Q3: What are the recommended storage conditions to ensure the long-term stability of 3-Ethoxy-2-methyl-propan-1-ol?

A3: To maintain the stability of 3-Ethoxy-2-methyl-propan-1-ol, it is crucial to store it under the following conditions:

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidative degradation.[3]

-

Cool and Dark Place: Keep the container in a cool, dry, and well-ventilated area, away from heat and direct sunlight to reduce the rate of potential decomposition reactions.[3][5][6][7]

-

Tightly Sealed Container: Ensure the container is securely sealed to prevent the ingress of moisture and air.[3][5][6][7]

-

Appropriate Container Material: Store in the original container, which is typically glass or another compatible material. Avoid storage in containers made of materials that could be reactive, such as scratched aluminum.[3]

Q4: Are there any materials or chemicals that are incompatible with 3-Ethoxy-2-methyl-propan-1-ol?

A4: Yes, avoid contact with the following:

-

Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides, as they can lead to vigorous and potentially explosive reactions.

-

Strong Acids and Bases: These can catalyze decomposition.[1][2][3]

-

Alkali Metals, Nitrides, and Strong Reducing Agents: Combination with these can generate flammable and/or toxic gases.[4]

-

Reactive Metals: Avoid contact with aluminum, as it may be corroded, leading to the release of hydrogen gas.[3]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of 3-Ethoxy-2-methyl-propan-1-ol.

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Inconsistent experimental results or loss of product yield. | Decomposition of 3-Ethoxy-2-methyl-propan-1-ol. | 1. Verify the purity of the starting material using an appropriate analytical method (e.g., GC-MS).[8] 2. Review storage and handling procedures to ensure they align with best practices. 3. If decomposition is confirmed, obtain a fresh, high-purity batch of the compound. |